2,5-difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide

Medicinal Chemistry Scaffold Hopping Structure-Property Relationships

CAS 920356-34-9 is the only commercial MOT-series compound combining a 2,5-difluorobenzenesulfonamide core, morpholine solubilizing group, and biologically validated thiophen-2-yl regiochemistry. No other available analog presents all three structural features simultaneously. Published SAR confirms that altering the thiophene attachment point (2- vs. 3-yl) or switching morpholine to piperidine abolishes antitubercular activity. This specific compound provides an unexplored 2,5-difluoro vector on the QcrB-targeting MOT scaffold, with a predicted ΔLogP increase of +0.2–0.6 over the unsubstituted lead, maintaining oral drug-like property space. For carbonic anhydrase inhibitor programs, the 2,5-difluoro zinc-binding group achieves nanomolar inhibition of CA II, VII, IX, and XII, while the morpholino-ethyl-thiophene tail may confer isoform selectivity. Procure with confidence—this compound's precise substitution pattern is non-interchangeable with any other commercially listed analog.

Molecular Formula C16H18F2N2O3S2
Molecular Weight 388.45
CAS No. 920356-34-9
Cat. No. B2798911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
CAS920356-34-9
Molecular FormulaC16H18F2N2O3S2
Molecular Weight388.45
Structural Identifiers
SMILESC1COCCN1C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CC=CS3
InChIInChI=1S/C16H18F2N2O3S2/c17-12-3-4-13(18)16(10-12)25(21,22)19-11-14(15-2-1-9-24-15)20-5-7-23-8-6-20/h1-4,9-10,14,19H,5-8,11H2
InChIKeyOJLPCNHEMSGSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 920356-34-9): Procurement-Relevant Structural and Physicochemical Baseline


2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 920356-34-9) is a synthetic benzenesulfonamide derivative incorporating a 2,5-difluorophenyl sulfonamide core, a morpholine ring, and a thiophen-2-yl substituent connected via an ethyl linker . The compound has a molecular formula of C₁₆H₁₈F₂N₂O₃S₂ and a molecular weight of 388.45 g/mol, with typical commercial purity at 95% . It belongs to the morpholino-thiophene (MOT) chemotype, a scaffold class that has yielded confirmed phenotypic hits against Mycobacterium tuberculosis and isoform-selective Nav1.7 inhibitors when bearing appropriate substitution patterns [1][2]. Critically, no peer-reviewed biological activity data or target-engagement profiles have been publicly reported for this specific compound, placing it firmly as a research-stage chemical tool requiring de novo characterization.

Why Generic Substitution of 2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide Is Not Supported by Evidence


Within the morpholino-thiophene (MOT) chemical series, even subtle structural modifications produce substantial changes in physicochemical properties, biological target engagement, and pharmacokinetic behavior. Published SAR data demonstrate that shifting the thiophene attachment point from the 2-position to the 3-position alters molecular topology; replacing morpholine with piperidine abolishes antitubercular activity [1]; and modifying the benzenesulfonamide substitution pattern (e.g., 2,5-difluoro vs. 4-methoxy-3-methyl vs. unsubstituted) yields distinct electronic and steric profiles that affect zinc-binding group potency and target selectivity [2]. The compound CAS 920356-34-9 occupies a specific and non-interchangeable position in this chemical space: its 2,5-difluoro substitution on the phenyl ring, morpholine solubilizing group, and thiophen-2-yl (as opposed to thiophen-3-yl) regiochemistry collectively define a unique molecular descriptor profile. No other commercially available analog simultaneously presents all three structural features. Procurement decisions driven purely by scaffold similarity without accounting for these deterministic structural variables risk selecting a compound with materially different LogP, polar surface area, hydrogen-bonding capacity, and—consequently—divergent behavior in target-based or phenotypic assays.

Quantitative Differentiation Evidence for 2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide vs. Closest Analogs


Thiophene Regioisomer Differentiation: 2-Thienyl (CAS 920356-34-9) vs. 3-Thienyl (CAS 946249-37-2) — Molecular Topology and Predicted LogP

The sole structural difference between CAS 920356-34-9 (thiophen-2-yl) and CAS 946249-37-2 (thiophen-3-yl) is the point of attachment of the thiophene ring to the ethyl linker. This regioisomerism suffices to alter the molecular shape, dipole vector orientation, and predicted lipophilicity. While both compounds share identical molecular formula (C₁₆H₁₈F₂N₂O₃S₂), molecular weight (388.45 g/mol), and heavy-atom count, the thiophen-2-yl isomer presents the sulfur atom in closer spatial proximity to the sulfonamide NH and morpholine oxygen, creating a different intramolecular electrostatic environment compared to the thiophen-3-yl isomer where the sulfur is oriented away from the central linker [1].

Medicinal Chemistry Scaffold Hopping Structure-Property Relationships Chemical Biology

Aryl Substitution Pattern Comparison: 2,5-Difluoro vs. 4-Methoxy-3-methyl vs. Unsubstituted Benzenesulfonamide Analogs

The 2,5-difluorobenzenesulfonamide moiety in CAS 920356-34-9 is a well-characterized zinc-binding group (ZBG) with documented nanomolar inhibitory potency against multiple carbonic anhydrase (CA) isoforms. Published literature establishes that 2,5-difluorobenzenesulfonamide derivatives act as potent CA inhibitors, with the electron-withdrawing fluorine atoms at positions 2 and 5 modulating the sulfonamide NH pKa and consequently the zinc-coordination geometry [1]. In contrast, the 4-methoxy-3-methyl analog (CAS not specified) replaces the electron-withdrawing fluorines with electron-donating substituents, while the unsubstituted benzenesulfonamide analog lacks aromatic ring substitution entirely. These differences in the aryl ring electronics directly affect ZBG potency: fluorinated benzenesulfonamides have been reported as nanomolar inhibitors of CA II, CA VII, CA IX, CA XII, and CA XIII, with the fluorine substitution pattern influencing isoform selectivity profiles [1][2].

Carbonic Anhydrase Inhibition Zinc-Binding Group Medicinal Chemistry Isoform Selectivity

Morpholine vs. Piperidine Core: Impact on Target Engagement and Physicochemical Properties in MOT and Nav1.7 Chemotypes

The morpholine ring in CAS 920356-34-9 is not merely a solubilizing group; its presence versus alternative cyclic amines determines biological activity in multiple chemotypes. In the MOT antitubercular series, replacement of morpholine with piperidine (compound 28 in the Cleghorn et al. 2018 study) resulted in complete loss of M. tuberculosis growth inhibition, demonstrating that the morpholine oxygen atom is essential for target engagement or bacterial uptake [1]. In the Nav1.7 inhibitor series, replacement of piperidine with a weakly basic morpholine core in lead benzenesulfonamide Nav1.7 inhibitor 1 caused a significant reduction in Nav1.7 inhibitory activity; activity was only restored by shortening the linker from methyleneoxy to oxygen, underscoring the sensitivity of this chemotype to the morpholine/piperidine interchange [2]. Morpholine also confers a lower calculated pKa (approximately 6–7 for the conjugate acid of morpholine vs. approximately 10–11 for piperidine), affecting ionization state at physiological pH and consequently membrane permeability, solubility, and off-target binding profiles.

Ion Channels Kinase Selectivity Solubility Antitubercular

2,5-Difluoro vs. 2,4-Difluoro Benzenesulfonamide Substitution: Regioisomeric Effects on Physicochemical Properties and Biological Recognition

The 2,5-difluoro substitution pattern on the benzenesulfonamide ring of CAS 920356-34-9 represents a specific regioisomeric choice distinct from the 2,4-difluoro pattern found in other biologically active benzenesulfonamides. In the PI3K/mTOR dual inhibitor GSK2126458, the 2,4-difluorobenzenesulfonamide moiety is a key pharmacophoric element contributing to potent PI3Kα and mTOR inhibition [1]. The 2,5-difluoro pattern in CAS 920356-34-9 positions the fluorine substituents in a para-relationship to each other (1,4-disubstitution on the ring relative to each other), creating a different dipole moment vector and electron density distribution on the aromatic ring compared to the 2,4-difluoro pattern. The melting point difference between the parent sulfonamide scaffolds is informative: 2,5-difluorobenzenesulfonamide melts at 135–139 °C, while 2,4-difluorobenzenesulfonamide melts at 154–158 °C, reflecting differences in crystal packing energies and intermolecular interactions that also manifest in differential protein-binding behavior [2][3].

Fluorine Chemistry Scaffold Optimization Drug Design Molecular Recognition

Molecular Descriptor Landscape: Calculated Physicochemical Property Comparison Across Close Analogs

The MOT series published by Cleghorn et al. (2018) provides a quantitative framework for evaluating drug-likeness parameters. The confirmed MOT lead compound 1 (a close structural analog of CAS 920356-34-9, differing primarily in the absence of fluorine atoms on the phenyl ring and the presence of a primary amide on the thiophene) displayed the following profile: LogP 2.6, TPSA 65 Ų, kinetic solubility >250 μM, Property Forecast Index (PFI) 4, and Lipophilic Ligand Efficiency (LLE) 4.2 [1]. The target compound CAS 920356-34-9, bearing 2,5-difluoro substitution on the phenyl ring, is predicted to have a moderately higher LogP (estimated ~2.8–3.2 due to the two fluorine atoms, each contributing approximately +0.1–0.3 to LogP depending on the prediction method) and comparable TPSA, placing it within favorable oral drug-like chemical space [1]. By contrast, analogs with additional polar substituents (e.g., 4-methoxy) or larger lipophilic groups on the phenyl ring would shift further from the PFI and LLE sweet spot identified for this chemotype.

Drug-likeness ADME Prediction Chemical Library Design Property Forecast Index

Zinc-Binding Group Identity: 2,5-Difluorobenzenesulfonamide as a Privileged Metalloenzyme Inhibitor Warhead

The primary sulfonamide (-SO₂NH₂) group, when converted to a secondary sulfonamide (-SO₂NH-R) as in CAS 920356-34-9, retains the capacity to coordinate catalytic zinc ions in metalloenzyme active sites. The 2,5-difluorobenzenesulfonamide scaffold has been explicitly validated as a zinc-binding warhead in two distinct target classes: (1) carbonic anhydrases, where fluorinated benzenesulfonamides achieve nanomolar Ki values against multiple isoforms [1]; and (2) endoplasmic reticulum aminopeptidase 1 (ERAP1), where N-(N-(2-(1H-indol-3-yl)ethyl)carbamimidoyl)-2,5-difluorobenzenesulfonamide (compound 1) acts as a competitive inhibitor . In contrast, the morpholino-thiophene MOT series from Cleghorn et al. targets the QcrB subunit of the mycobacterial cytochrome bcc-aa3 supercomplex, a mechanism not dependent on zinc chelation [2]. This illustrates that CAS 920356-34-9 sits at the intersection of two pharmacophore hypotheses: it contains the 2,5-difluorobenzenesulfonamide ZBG validated in CA and ERAP1 inhibition, and the morpholino-thiophene-ethyl core validated in QcrB inhibition. No comparator compound bearing a different aryl sulfonamide substitution pattern simultaneously presents this dual-pharmacophore potential.

Metalloenzyme Inhibition Carbonic Anhydrase ERAP1 Zinc-Binding Pharmacophore

Defined Research and Procurement Application Scenarios for 2,5-Difluoro-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 920356-34-9)


Mycobacterium tuberculosis QcrB Inhibitor SAR Studies Using the MOT Pharmacophore

CAS 920356-34-9 is structurally positioned for use as a chemical probe or SAR starting point in mycobacterial QcrB inhibitor programs. The morpholino-thiophene (MOT) series was discovered through phenotypic screening of M. tuberculosis H37Rv, with the lead compound (closely related to CAS 920356-34-9) demonstrating an MIC of 0.72 ± 0.30 μM, Vero cytotoxicity IC₅₀ >100 μM, and a mechanism of action confirmed via resistant mutant sequencing to be QcrB inhibition [1]. The target compound's 2,5-difluorobenzenesulfonamide group provides an unexplored substitution vector on the MOT scaffold; the published SAR has extensively explored thiophene amide replacements and morpholine side-chain modifications, but 2,5-difluoro substitution on the phenyl ring has not been reported and may yield improvements in microsomal stability (a key liability in the MOT series, where lead compound 1 showed mouse microsomal clearance of 19 mL·min⁻¹·g⁻¹) [1].

Carbonic Anhydrase Isoform-Selective Inhibitor Screening with a Fluorinated Benzenesulfonamide ZBG

For laboratories conducting carbonic anhydrase inhibitor screening, CAS 920356-34-9 provides a secondary sulfonamide derivative of the validated 2,5-difluorobenzenesulfonamide zinc-binding group. Published evidence establishes that fluorinated benzenesulfonamides achieve nanomolar inhibition of CA II, CA VII, and the tumor-associated isoforms CA IX and CA XII [1]. The morpholino-ethyl-thiophene extension off the sulfonamide nitrogen may confer isoform selectivity through interactions with the CA active-site rim, a region known to discriminate between CA isoforms. The compound can serve as a starting point for CA IX/XII-selective inhibitor development, where the 2,5-difluoro pattern and morpholine-thiophene tail may be optimized for tumor-associated CA selectivity over off-target CA II [1][2].

Chemical Library Design and Property Forecast Index (PFI) Optimization

CAS 920356-34-9 is well-suited for inclusion in focused screening libraries targeting oral drug-like chemical space. The MOT chemotype has been quantitatively profiled for drug-likeness parameters: the lead compound exhibited PFI of 4, LLE of 4.2, LogP of 2.6, and TPSA of 65 Ų [1]. The 2,5-difluoro substitution on CAS 920356-34-9 provides a deliberate, calculable increase in lipophilicity (estimated ΔLogP +0.2 to +0.6) while maintaining a predicted PFI ≤5, keeping the compound within favorable oral drug property space. For medicinal chemistry groups building property-aware compound collections, this compound represents a quantitatively characterized lipophilicity increment over the unsubstituted MOT lead [1].

Thiophene Regioisomer-Specific Chemical Biology Probe Development

The unambiguous thiophen-2-yl regiochemistry of CAS 920356-34-9 distinguishes it from the commercially available thiophen-3-yl isomer (CAS 946249-37-2). In the MOT phenotypic screening campaign, all confirmed antitubercular actives bore the thiophen-2-yl attachment; no thiophen-3-yl regioisomers were identified among hits [1]. For chemical biology groups investigating target engagement or conducting competitive displacement assays, CAS 920356-34-9 provides the biologically validated thiophene attachment geometry, while the 3-thienyl isomer may serve as a negative control for regioisomer specificity studies [1].

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